2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide
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Description
2-(3,4-Dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide is a useful research compound. Its molecular formula is C16H23NO5 and its molecular weight is 309.362. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Organic Molecules
Researchers have developed methods for synthesizing complex organic molecules using derivatives of "2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide". For instance, a study described a high yielding cyclisation method for transforming N-(4,4-diethoxybutyl)-2-(3,4-dimethoxyphenyl)acetamide into (±)-crispine A, showcasing the potential for synthesizing alkaloids (King, 2007). Another study focused on Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes, highlighting the versatility of these compounds in synthesizing complex structures (Chikaoka et al., 2003).
Structural and Property Investigation
The structural aspects and properties of compounds related to "2-(3,4-dimethoxyphenyl)-N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)acetamide" have been extensively studied. For example, research on the powder diffraction data of derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide has provided valuable insights into potential pesticides, suggesting the importance of these compounds in developing agrochemicals (Olszewska et al., 2009). Additionally, the study of chemoselective acetylation of 2-aminophenol using immobilized lipase for synthesizing N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, indicates the compound's relevance in pharmaceutical research (Magadum & Yadav, 2018).
Potential as Bioactive Compounds
The modification and synthesis of bioactive compounds using derivatives of the specified compound have also been explored. A study on the enzymatic modification of 2,6-dimethoxyphenol to produce dimers with high antioxidant capacity demonstrates the potential of using related compounds in the synthesis of antioxidants (Adelakun et al., 2012).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-21-14-4-3-10(5-15(14)22-2)6-16(20)17-12-7-11(9-18)13(19)8-12/h3-5,11-13,18-19H,6-9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIMUYQFZPMMGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2CC(C(C2)O)CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.